Lipophilicity-Driven Differentiation: ~1,000-Fold Higher Calculated LogP Versus the Des-Benzyl Analog
The calculated partition coefficient (LogP) of the target compound is 5.72, compared to 2.70 for its closest des-benzyl analog, 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- (CAS 651336-09-3). This represents a calculated difference of 3.02 LogP units, or approximately a 1,000-fold higher theoretical octanol/water partition ratio . The significantly higher lipophilicity is a direct consequence of the N-benzyl substitution on the piperidine ring, which adds a large hydrophobic surface area absent in the comparator.
| Evidence Dimension | Calculated partition coefficient (LogP, XLogP3 or ACD/LogP method) |
|---|---|
| Target Compound Data | cLogP: 5.72 |
| Comparator Or Baseline | 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- (CAS 651336-09-3, des-benzyl analog): cLogP: 2.70 |
| Quantified Difference | ΔLogP = +3.02 (~1,000-fold higher theoretical octanol/water partition) |
| Conditions | In silico calculation; values sourced from chemsrc.com (target) and chem960.com (comparator). |
Why This Matters
Lipophilicity is a master parameter governing blood-brain barrier penetration, plasma protein binding, and non-specific binding to lipid membranes, making this compound a more CNS-penetrant tool but also one requiring careful solubility management.
